

# An In-depth Technical Guide to the Chemical Properties of Alectinib (CH5424802)

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## Compound of Interest

Compound Name: CH 5450

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Foreword: This document provides a comprehensive technical overview of the chemical and pharmacological properties of Alectinib, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. The compound, also known by its development code CH5424802 and brand name Alecensa®, is a significant therapeutic agent in the treatment of ALK-positive non-small-cell lung cancer (NSCLC).[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, mechanism of action, and relevant experimental methodologies.

## Chemical Identity and Physicochemical Properties

Alectinib is an organic heterotetracyclic compound with a benzocarbazole core.[1][2] It was developed by Chugai Pharmaceutical Co. through a structure-based drug design approach to be a highly potent and selective ALK inhibitor.[1][2]

## Chemical Structure and Identifiers

- IUPAC Name: 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile[1]
- CAS Number: 1256580-46-7 (Alectinib base), 1256589-74-8 (Alectinib HCl)[1]
- Other Names: CH5424802, RO5424802, AF-802, Alecensa®[3][4][5]

## Physicochemical Data

The physicochemical properties of Alectinib are critical for its formulation, delivery, and pharmacokinetic profile. As a Biopharmaceutics Classification System (BCS) class IV drug, it exhibits low solubility and permeability.[6] The hydrochloride salt is typically used for pharmaceutical formulations.[1][7]

Property	Value	References
Molecular Formula	C <sub>30</sub> H <sub>34</sub> N <sub>4</sub> O <sub>2</sub>	[1][3]
Molecular Weight	482.62 g/mol (base)	[1][3]
Appearance	White to yellow-white lumpy powder (hydrochloride salt)	[1]
Melting Point	274-276°C	[2]
pKa	7.05	[1]
LogP (Predicted)	4.5	[1]
Bioavailability	37% (under fed conditions)	[1]
Protein Binding	>99% (Alectinib and its active metabolite, M4)	[1]

## Solubility Profile

Alectinib's solubility is pH-dependent, a crucial factor for its absorption in the gastrointestinal tract. It exhibits higher solubility in acidic conditions and is practically insoluble in water at neutral and alkaline pH levels.[6][7][8]

Solvent / Medium	Solubility	References
Dimethyl Sulfoxide (DMSO)	Up to 5 mg/mL (with warming); 4500.0 ± 6.1 µg/mL	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Methanol	1990.8 ± 7.2 µg/mL	<a href="#">[10]</a>
Chloroform	High solubility	<a href="#">[11]</a>
Water	<1 mg/mL	<a href="#">[2]</a>
Ethanol	<1 mg/mL	<a href="#">[2]</a>
Aqueous Media (pH 1.2)	0.648 µg/mL (in FaSSGF)	<a href="#">[6]</a>
Aqueous Media (pH 3.5)	~50 µg/mL (Maximum aqueous solubility)	<a href="#">[10]</a>
Aqueous Media (pH 6.8)	Very low; drops significantly from acidic pH	<a href="#">[6]</a> <a href="#">[10]</a>
FaSSGF: Fasted State Simulated Gastric Fluid		

## Mechanism of Action and Pharmacology

Alectinib is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets anaplastic lymphoma kinase (ALK).[\[3\]](#)[\[12\]](#)[\[13\]](#) In certain cancers, such as NSCLC, a chromosomal rearrangement leads to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives tumor cell proliferation and survival.[\[13\]](#)[\[14\]](#)

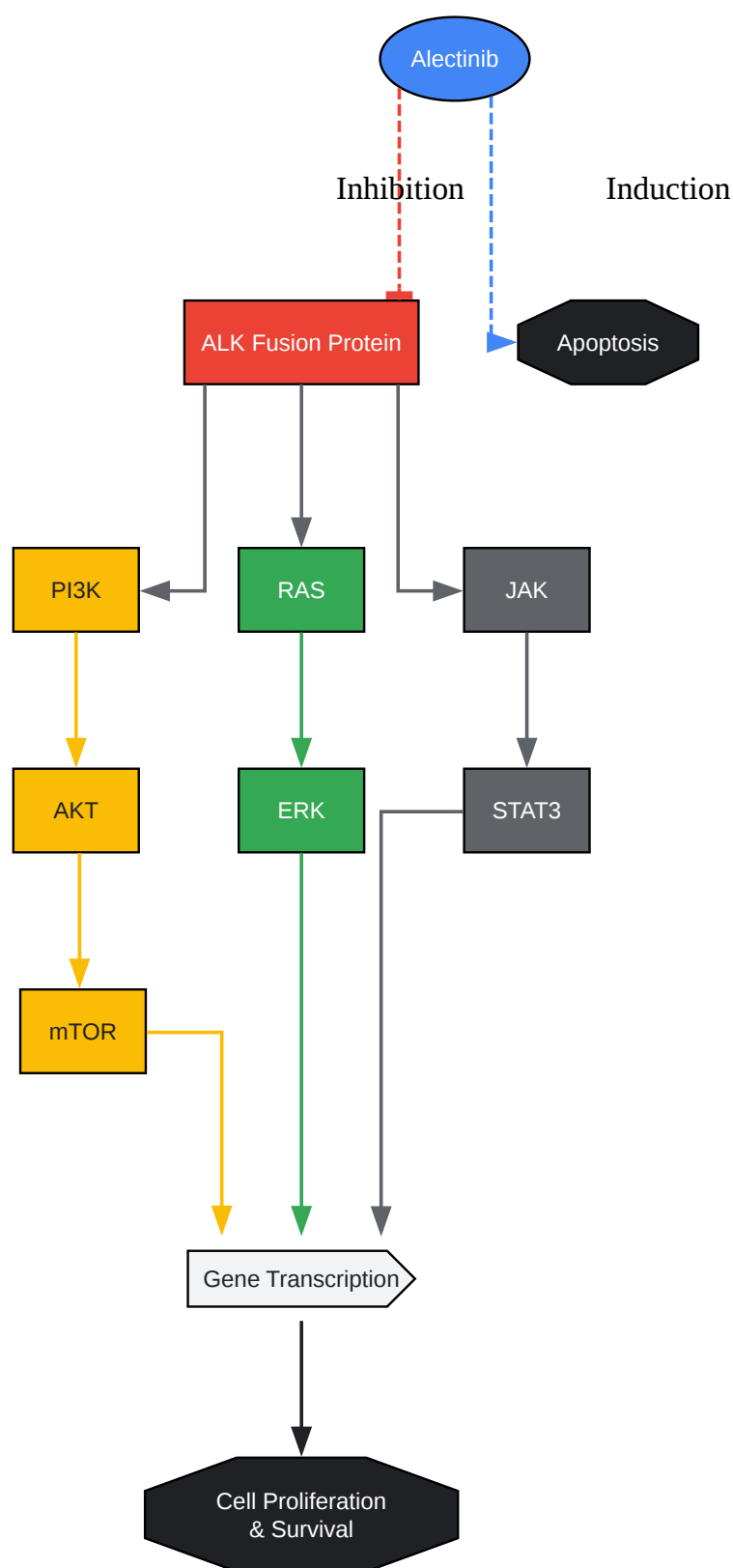
Alectinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.[\[13\]](#) This blockade affects several critical pathways responsible for cell growth and survival.[\[1\]](#)[\[15\]](#)

## ALK Signaling Pathway Inhibition

The inhibition of ALK by Alectinib leads to the downregulation of key signaling cascades, including:

- **STAT3 Pathway:** Alectinib prevents the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[\[1\]](#)[\[16\]](#)
- **PI3K/AKT/mTOR Pathway:** This pathway, crucial for cell growth, proliferation, and apoptosis prevention, is also inhibited upon ALK blockade.[\[1\]](#)[\[14\]](#)[\[17\]](#)
- **RAS/MAPK/ERK Pathway:** While some reports suggest Alectinib does not inhibit ERK1/2 phosphorylation, the broader RAS/ERK pathway is a known downstream effector of ALK.[\[2\]](#)[\[17\]](#)[\[18\]](#)

By blocking these pathways, Alectinib effectively induces apoptosis (programmed cell death) in tumor cells harboring the ALK fusion gene.[\[1\]](#)[\[13\]](#) Notably, Alectinib and its major active metabolite, M4, show similar activity against ALK and are also effective against several mutant forms of ALK that confer resistance to first-generation inhibitors like crizotinib.[\[9\]](#)[\[12\]](#)[\[16\]](#)



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Caption: Alectinib inhibits the ALK fusion protein, blocking key downstream signaling pathways.

## Experimental Protocols

This section details methodologies for key experiments related to the synthesis and analysis of Alectinib.

### Synthesis of Alectinib Hydrochloride

The synthesis of Alectinib has been reported through various routes, often involving key steps like Suzuki-Miyaura cross-coupling and reductive cyclization.[19][20] The final step often involves converting the Alectinib free base to its more stable hydrochloride salt.

Protocol: Preparation of Alectinib Monohydrochloride Salt[21]

- **Dissolution:** Dissolve Alectinib free base (9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl)-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile) in a solvent mixture of methyl ethyl ketone (10 v/w), water (4 v/w), and acetic acid (3 v/w) at 60°C.
- **Acidification:** To the dissolved solution, add 2 N hydrochloric acid (1 v/w) dropwise.
- **Stirring:** Maintain the reaction mixture at 60°C with stirring for 30 minutes.
- **Precipitation:** Add ethanol (25 v/w) dropwise to induce precipitation of the hydrochloride salt.
- **Isolation:** Filter the precipitated solid and dry to yield the final product.
- **Pulverization (Optional):** The resulting monohydrochloride salt can be pulverized using a jet mill to achieve a desired particle size distribution.[21]



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Caption: Workflow for the conversion of Alectinib free base to its hydrochloride salt.

### Determination of pH-Dependent Solubility

The solubility of Alectinib is assessed across a range of pH values to understand its dissolution characteristics in the gastrointestinal tract.

Protocol: Shake-Flask Method for pH-Solubility Profile[22]

- **Media Preparation:** Prepare a series of buffers with different pH values (e.g., pH 1.2 HCl/NaCl buffer, pH 4.0 acetate buffer, pH 6.8 phosphate buffer, and distilled water).
- **Sample Addition:** Add an excess amount of Alectinib hydrochloride powder (e.g., 10 mg) to a defined volume (e.g., 1 mL) of each test medium in separate vials.
- **Equilibration:** Agitate the mixtures using a magnetic stirrer or a shaker bath at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.
- **Separation:** Centrifuge the resulting suspensions at high speed (e.g., 15,000 rpm) for 10 minutes to pellet the undissolved solid.
- **Sample Analysis:** Carefully collect a known volume of the supernatant, dilute it with an appropriate solvent (e.g., a 50:50 v/v mixture of water and methanol), and analyze the concentration of dissolved Alectinib using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][10][22]

## Stability and Storage

Alectinib hydrochloride is known to be photosensitive, particularly in solution, and can degrade when exposed to light.[8][10][11] It is also unstable at high temperatures.

- **Solid State:** As a lyophilized powder, Alectinib is stable for up to 24 months when stored at -20°C and desiccated.[9] In its solid state, it demonstrates greater stability under light exposure compared to in solution.[10]
- **In Solution:** Solutions should be prepared fresh. Stock solutions in DMSO can be stored at -20°C for up to 3 months, but repeated freeze-thaw cycles should be avoided.[9] The half-life of Alectinib in solution when exposed to light is approximately 8.5 hours.[10]

## Conclusion

Alectinib (CH5424802) is a meticulously designed ALK inhibitor with a well-defined chemical profile. Its potent and selective mechanism of action, targeting the core driver of ALK-positive cancers, has established it as a critical therapeutic agent. Understanding its physicochemical properties, particularly its pH-dependent solubility and stability, is paramount for optimizing its formulation, ensuring bioavailability, and advancing future research in targeted cancer therapy. The experimental protocols outlined herein provide a foundation for the consistent synthesis and analysis of this important compound.

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## References

- 1. Alectinib - Wikipedia [en.wikipedia.org]
- 2. Alectinib | 1256580-46-7 [chemicalbook.com]
- 3. Alectinib | Tyrosine Kinases | ALK | VEGFR | TargetMol [targetmol.com]
- 4. ChemGood [chemgood.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ijper.org [ijper.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alectinib | Cell Signaling Technology [cellsignal.com]
- 10. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 14. aacrjournals.org [aacrjournals.org]



- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alectinib Synthesis through Formal  $\alpha$ -Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis routes of Alectinib Hydrochloride [benchchem.com]
- 22. Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution [mdpi.com]
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